molecular formula C4H3ClN2S B1639151 5-Chloropyrimidine-2(1H)-thione CAS No. 34772-97-9

5-Chloropyrimidine-2(1H)-thione

Cat. No.: B1639151
CAS No.: 34772-97-9
M. Wt: 146.6 g/mol
InChI Key: YQPFSEFXQRQMHG-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2(1H)-thione is a chemical compound that falls under the category of heterocyclic compounds . It is a derivative of pyrimidine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloropyrimidine-2(1H)-thione serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, research by Gupta and Chaudhary (2013) demonstrated the synthesis of novel fused thiazolopyrimidine derivatives from dihydropyrimidine-2(1H)-thione. These compounds were obtained through reactions with chloroacetic acid and 1,2-dibromoethane, leading to compounds with established antimicrobial activities (Richa Gupta & R. P. Chaudhary, 2013).

Additionally, Al‐Refai et al. (2014) prepared a compound via the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH, leading to a derivative that exhibits a unique crystal structure. This research underscores the potential of this compound derivatives in material science and structural chemistry (M. Al‐Refai et al., 2014).

Biological Evaluation

The derivatives of this compound have been evaluated for their biological activities. Sayed et al. (2006) synthesized pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, revealing that many of these compounds exhibit promising antimicrobial activity. This highlights the potential therapeutic applications of these derivatives in combating microbial infections (H. Sayed et al., 2006).

Taslimi et al. (2018) explored the conversion reactions of pyrimidine‐thiones with nucleophilic reagents, synthesizing new compounds that demonstrated inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms, in addition to exhibiting antioxidant activities. Such findings indicate the potential of these derivatives in developing treatments for diseases associated with oxidative stress and enzyme dysfunction (P. Taslimi et al., 2018).

Material Science and Nonlinear Optical Applications

Hussain et al. (2020) conducted a study on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, emphasizing the significance of the pyrimidine ring in nature and its applications in medicine and nonlinear optics (NLO) fields. The investigation revealed that these derivatives exhibit considerable NLO characteristics, making them suitable for optoelectronic applications (A. Hussain et al., 2020).

Safety and Hazards

The safety data sheet for 5-Chloropyrimidin-2(1H)-one hydrochloride provides information on the safety and hazards associated with this compound . It includes first-aid measures, fire-fighting measures, and accidental release measures .

Properties

IUPAC Name

5-chloro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFSEFXQRQMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873569
Record name 5-Chloro-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34772-97-9
Record name 5-Chloro-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34772-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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